1,3-Dioctanoylglycerol
Overview
Description
1,3-Dioctanoylglycerol is a type of triglyceride that is characterized by having medium-chain fatty acids in the 1 and 3 positions, with a long-chain fatty acid in the 2 position. This molecular configuration is significant because it influences the hydrolysis and absorption rates of the triglyceride, as well as its interaction with enzymes and its physical properties .
Synthesis Analysis
The synthesis of 1,3-dioctanoylglycerol and its analogs has been explored in various studies. For instance, 1,3-distearoyl-2-oleoylglycerol (SOS), which shares a similar structure with 1,3-dioctanoylglycerol, has been synthesized through enzymatic acidolysis in a solvent-free system, achieving a high yield and purity, indicating the potential for efficient industrial production . Additionally, 1,3-di-O-aroyl- and 1-O-aroyl-3-O-tosyl-sn-glycerols have been prepared from D-mannitol, providing a model for chiral glyceride synthesis .
Molecular Structure Analysis
The molecular structure of 1,3-dioctanoylglycerol and related compounds has been extensively studied. For example, the crystal structure of a mixed-chain triacylglycerol, 1,2-dipalmitoyl-3-acetyl-sn-glycerol, was determined, revealing a trilayer arrangement that differs from single acid triacylglycerols and is similar to certain phospholipids . The polymorphic behavior of triacylglycerols with different acyl chains has also been investigated, showing that the physical state can vary from bilayered to trilayered structures depending on the saturation and substitution of the acyl chains .
Chemical Reactions Analysis
1,3-Dioctanoylglycerol is involved in various biochemical reactions. It has been shown to enhance prostaglandin synthesis by inhibiting the lysophosphatide acyltransferase, thereby increasing the pool of free arachidonic acid available for prostanoid synthesis . Additionally, analogs of 1,3-dioctanoylglycerol have been synthesized to probe protein kinase C, demonstrating the structural specificity and potential for use in studying enzyme activation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioctanoylglycerol are influenced by its acyl chain composition. The rapid hydrolysis and efficient absorption of triglycerides with medium-chain fatty acids in the 1 and 3 positions suggest that these molecules have distinct metabolic pathways compared to long-chain triglycerides . The polymorphism of triacylglycerols, including those with 1,3-dioctanoylglycerol structure, is affected by the degree of unsaturation and substitution, which in turn affects their physical properties such as melting temperature and phase behavior . Additionally, the effect of 1,2-dioctanoyl-sn-glycerol on cardiac L-type Ca2+ current indicates that the physical properties of these molecules can have physiological implications .
Scientific Research Applications
Cellular Mechanisms and Molecular Interactions
1,3-Dioctanoylglycerol is involved in various cellular mechanisms, particularly in modulating protein kinase C activity. For instance, Emilsson et al. (1986) demonstrated that 1,2-dioctanoyl-sn-glycerol, similar to 1,3-dioctanoylglycerol, stimulates phospholipase A-type cleavage of phosphatidylinositol and releases arachidonic acid from macrophage phospholipids (Emilsson, Wijkander, & Sundler, 1986). Asaoka et al. (1991) found that DL-1,2-dioctanoylglycerol, when added to human peripheral resting T lymphocytes, was metabolized to produce octanoic acid, influencing interleukin 2 receptor expression (Asaoka, Oka, Yoshida, & Nishizuka, 1991).
Biochemical Processes and Pharmacological Applications
1,3-Dioctanoylglycerol plays a significant role in biochemical processes such as neurotransmitter release and insulin action. Davis and Patrick (1990) showed that 1,2-dioctanoylglycerols stimulated dopamine and serotonin release in the rat central nervous system, indicating its potential application in neurological studies (Davis & Patrick, 1990). Terry, Levy, and Grunberger (1991) found that 1,2-dioctanoylglycerol influenced insulin receptor function in rat adipocytes, suggesting its relevance in diabetes research (Terry, Levy, & Grunberger, 1991).
Applications in Neurobiology
In neurobiology, 1,3-dioctanoylglycerol has been utilized to understand the mechanism of neurotransmitter release and brain cell function. Slack et al. (1992) reported that dioctanoylglycerol stimulated [14C]choline uptake in human neuroblastoma cells, increasing levels of [14C]acetylcholine and [14C]phosphatidylcholine (Slack, Richardson, Nitsch, & Wurtman, 1992).
Metabolism and Nutritional Studies
In nutritional studies, 1,3-dioctanoylglycerol has been explored for its metabolism and absorption characteristics. Jandacek et al. (1987) described the rapid hydrolysis of triglycerides with medium-chain fatty acids like 1,3-dioctanoylglycerol, indicating its potential in dietary research (Jandacek, Whiteside, Holcombe, Volpenhein, & Taulbee, 1987).
Novel Applications in Synthesis and Chemistry
In the field of chemistry, novel applications of 1,3-dioctanoylglycerol have been explored. For example, Madawala et al. (2011) synthesized conjugates of 1,3-dioleoyl-2-lipoyl-sn-glycerol, indicating its potential in creating hybrid molecules for various uses (Madawala, Andersson, Jastrebova, Almeida, & Dutta, 2011).
properties
IUPAC Name |
(2-hydroxy-3-octanoyloxypropyl) octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-15-17(20)16-24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBAVJVECSKEPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892062 | |
Record name | 1,3-Dioctanoyl glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40892062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DG(8:0/0:0/8:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0092900 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,3-Dioctanoylglycerol | |
CAS RN |
1429-66-9, 36354-80-0 | |
Record name | 1,3-Dioctanoyl glycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dicapryloylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dioctanoic acid, diester with glycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036354800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioctanoyl glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40892062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.